molecular formula C13H12O4 B14250064 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326596-03-6

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one

Cat. No.: B14250064
CAS No.: 326596-03-6
M. Wt: 232.23 g/mol
InChI Key: AXXCQXVSDWLHQJ-NSHDSACASA-N
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Description

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxycoumarin with an epoxide derivative under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of fluorescent probes and dyes

Mechanism of Action

The mechanism of action of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can act as a substrate for cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These metabolites can interact with cellular targets, modulating various biological pathways .

Properties

CAS No.

326596-03-6

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

7-[2-[(2S)-oxiran-2-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m0/s1

InChI Key

AXXCQXVSDWLHQJ-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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